6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including methoxy, phenoxy, and trifluoromethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the methoxy and phenoxy groups through nucleophilic substitution reactions. The trifluoromethyl group is then incorporated using electrophilic fluorination techniques. The final step involves the formation of the carbothioamide moiety under controlled conditions, such as using thionyl chloride and ammonia .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbothioamide group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The trifluoromethyl group enhances its binding affinity and selectivity, while the methoxy and phenoxy groups contribute to its overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
6,7-DIMETHOXY-1-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE: Similar structure but lacks the trifluoromethyl and carbothioamide groups.
6,7-DIMETHOXY-1-METHYL-2-OXO-1,2-DIHYDROQUINOXALIN-3-YLPROPIONOHYDRAZIDE: Contains a quinoxaline core and is used as a fluorescence derivatization reagent.
Properties
Molecular Formula |
C27H27F3N2O4S |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C27H27F3N2O4S/c1-33-22-9-4-5-10-23(22)36-16-21-20-15-25(35-3)24(34-2)13-17(20)11-12-32(21)26(37)31-19-8-6-7-18(14-19)27(28,29)30/h4-10,13-15,21H,11-12,16H2,1-3H3,(H,31,37) |
InChI Key |
PJVDOSNTBJRYKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=CC(=C4)C(F)(F)F)OC)OC |
Origin of Product |
United States |
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